

CAS number 18450-26-5 characterization and data

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Compound of Interest

Compound Name: *methyl 3-formyl-1H-indole-2-carboxylate*

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- An In-depth Technical Guide to N-Desmethyl Diltiazem: Characterization, Pharmacology, and Analytical Methodologies

A Note on Chemical Identity: This guide focuses on N-Desmethyl Diltiazem, a primary active metabolite of the drug Diltiazem. The initially provided CAS number, 18450-26-5, corresponds to **Methyl 3-formyl-1H-indole-2-carboxylate**, a chemical intermediate with limited publicly available data relevant to drug development professionals. Given the audience and the detailed requirements of this guide, the content has been developed for N-Desmethyl Diltiazem, a pharmacologically significant compound. The CAS number for N-Desmethyl Diltiazem Hydrochloride is 130606-60-9.^{[1][2][3]}

Introduction

N-Desmethyl Diltiazem, also known as N-monodesmethyldiltiazem, is the principal active metabolite of Diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker.^{[4][5]} Diltiazem is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.^{[4][6]} Following administration, Diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system (specifically CYP3A4, CYP3A5, and CYP3A7), leading to the formation of several metabolites.^[1] Among these, N-Desmethyl Diltiazem is a major circulating metabolite that significantly contributes to the overall therapeutic and toxicological profile of the parent drug.^[4]

This technical guide provides a comprehensive overview of N-Desmethyl Diltiazem, focusing on its physicochemical characterization, core mechanism of action, and the analytical and experimental protocols essential for its study in a drug development context.

Physicochemical Characterization

Accurate characterization of a pharmacologically active molecule is fundamental to its development and analysis. This section details the key physicochemical properties of N-Desmethyl Diltiazem Hydrochloride and outlines standard protocols for its spectroscopic identification.

Core Properties

A summary of the essential physicochemical data for N-Desmethyl Diltiazem Hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of N-Desmethyl Diltiazem Hydrochloride

Property	Value	Reference
IUPAC Name	(2S,3S)-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one hydrochloride	[2]
Synonyms	N-Demethyldiltiazem, N-Monodesmethyldiltiazem, Diltiazem EP Impurity D	[3][5][7]
CAS Number	130606-60-9	[1][2][3]
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄ S • HCl	[3][7]
Molecular Weight	436.95 g/mol	[2][3][7]
Appearance	White to off-white solid	[2]
Melting Point	156-158 °C	[8]
Solubility	Soluble in Chloroform and DMSO	

Spectroscopic and Analytical Characterization

HPLC is a cornerstone technique for the separation, identification, and quantification of N-Desmethyl Diltiazem in biological matrices and pharmaceutical formulations.

- **Objective:** To resolve N-Desmethyl Diltiazem from its parent drug, Diltiazem, and other metabolites with high sensitivity and specificity.
- **Rationale:** The polarity differences between Diltiazem and its metabolites allow for their separation on a reversed-phase column. The use of a UV or mass spectrometric detector provides the necessary sensitivity and specificity for quantification.

Protocol: Reversed-Phase HPLC for Quantification

- Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer is required.[9]
- Column: A C18 or C8 reversed-phase column is typically used.[10]
- Mobile Phase: A common mobile phase is a mixture of an acetate or phosphate buffer and acetonitrile, often in a gradient elution.[9] For example, a gradient starting with 80:20 aqueous buffer to acetonitrile and transitioning to 40:60.[5]
- Flow Rate: A typical flow rate is 1.0 mL/min.[9]
- Detection: UV detection is commonly set at 237 nm or 240 nm.[9][11] For higher specificity and sensitivity, mass spectrometry in the multiple reaction monitoring (MRM) mode can be employed, monitoring the transition of m/z 401.09 to 150.04 for N-desmethyl diltiazem.[12]
- Sample Preparation: Plasma or serum samples typically require a solid-phase extraction (SPE) cleanup on C18 cartridges before injection.[10][13]
- Quantification: A calibration curve is constructed using a certified reference material of N-Desmethyl Diltiazem Hydrochloride.

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of N-Desmethyl Diltiazem.

- Objective: To confirm the molecular weight and fragmentation pattern of N-Desmethyl Diltiazem.
- Rationale: Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions of the analyte, which are then separated by their mass-to-charge ratio, providing a molecular fingerprint.

Expected Fragmentation: In tandem MS (MS/MS), the protonated molecule $[M+H]^+$ of N-Desmethyl Diltiazem (m/z 401.1) will fragment to produce characteristic daughter ions, which can be used for its unambiguous identification in complex matrices.[12]

IR spectroscopy is useful for identifying the functional groups present in the N-Desmethyl Diltiazem molecule.

- Objective: To identify the characteristic vibrational frequencies of the functional groups in N-Desmethyl Diltiazem.
- Rationale: The benzothiazepine core, ester, and amide functionalities will exhibit characteristic absorption bands in the IR spectrum.

Expected Absorptions:

- C=O stretch (amide and ester): Strong absorptions around 1690 cm^{-1} and 1740 cm^{-1} , respectively.[\[14\]](#)
- Ar-C-H stretch: Bands in the region of $3060\text{--}3040\text{ cm}^{-1}$.[\[14\]](#)
- C-N stretch: Typically observed in the fingerprint region.

Pharmacology and Mechanism of Action

The pharmacological activity of N-Desmethyl Diltiazem mirrors that of its parent compound, Diltiazem, acting as a calcium channel blocker.[\[5\]](#)

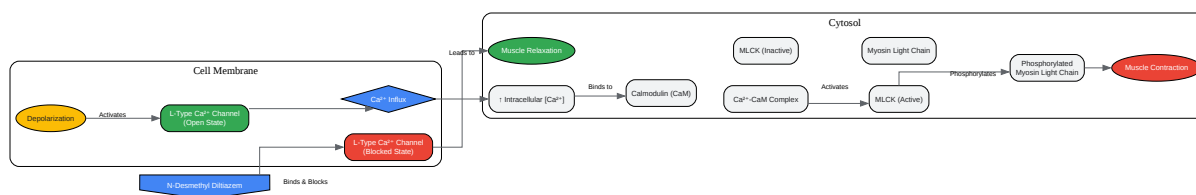
L-Type Calcium Channel Blockade

The primary mechanism of action for N-Desmethyl Diltiazem is the inhibition of calcium ion influx through voltage-gated L-type calcium channels ($\text{Ca}_v1.2$) in cardiac and vascular smooth muscle cells.[\[4\]](#) This action leads to a reduction in intracellular calcium concentration, which in turn causes relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[\[6\]](#)[\[15\]](#) In the heart, this reduction in calcium influx results in a decreased force of contraction (negative inotropy) and a slower heart rate (negative chronotropy).[\[6\]](#)

N-Desmethyl Diltiazem binds to a specific site on the α_1 subunit of the L-type calcium channel.[\[4\]](#) This binding stabilizes the channel in a state that is less permeable to calcium ions, thereby reducing the influx of calcium during membrane depolarization.[\[4\]](#)

Signaling Pathway

The blockade of L-type calcium channels by N-Desmethyl Diltiazem in vascular smooth muscle cells disrupts the signaling cascade that leads to muscle contraction.



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Caption: Signaling pathway of L-type calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for assessing the biological activity of N-Desmethyl Diltiazem.

In Vitro Vasorelaxant Activity Assay

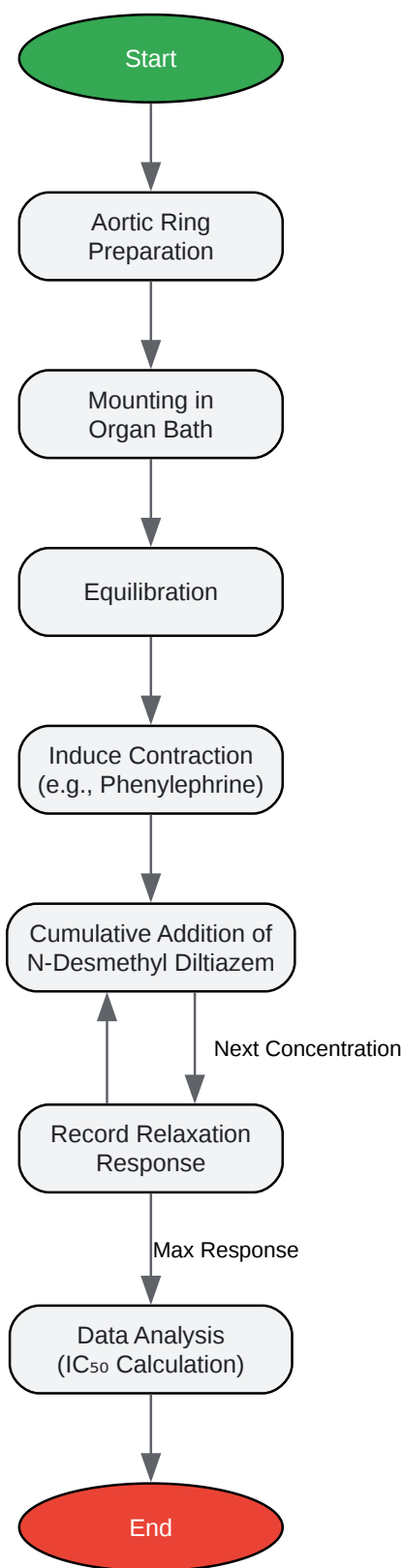
This protocol describes a method to assess the vasorelaxant activity of N-Desmethyl Diltiazem using isolated aortic rings.

- **Objective:** To determine the potency of N-Desmethyl Diltiazem in relaxing pre-contracted vascular smooth muscle.
- **Rationale:** The relaxation of vascular tissue in response to the compound provides a direct measure of its calcium channel blocking activity.

Protocol: Isolated Aortic Ring Assay

- Tissue Preparation:
 - Humanely euthanize a laboratory animal (e.g., a rat) in accordance with institutional guidelines.
 - Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
 - Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
- Mounting:
 - Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
 - Attach one end of the ring to a fixed hook and the other to a force transducer to record isometric tension.
- Equilibration:
 - Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g), with changes of the bath solution every 15-20 minutes.
- Contraction and Relaxation:
 - Induce a sustained contraction of the aortic rings with a contracting agent such as phenylephrine or high potassium chloride solution.
 - Once the contraction has stabilized, add cumulative concentrations of N-Desmethyl Diltiazem to the organ bath.
 - Record the relaxation response at each concentration until a maximal response is achieved.
- Data Analysis:
 - Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contracting agent.

- Plot the concentration-response curve and calculate the IC_{50} value (the concentration of N-Desmethyl Diltiazem that causes 50% of the maximal relaxation). N-desmethyl Diltiazem has been shown to inhibit spontaneous contractions in isolated rat portal veins with an IC_{50} of 489 nM.[\[1\]](#)



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Caption: Experimental workflow for the vasorelaxation assay.

Conclusion

N-Desmethyl Diltiazem is a pharmacologically active metabolite that plays a crucial role in the therapeutic effects of Diltiazem. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical and experimental methodologies is essential for researchers and professionals in the field of drug development and cardiovascular pharmacology. This guide provides a foundational framework for the characterization and evaluation of this important compound.

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